2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid
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Overview
Description
2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a methyl group and an acetic acid moiety.
Mechanism of Action
Target of Action
It’s known that 1,8-naphthyridines, a class of compounds to which this molecule belongs, have diverse biological activities . They have been used in the treatment of bacterial infections and are under clinical investigations for other applications .
Mode of Action
One study suggests that a drug containing a 1,8-naphthyridine core forms eight hydrogen bonds with the amino acids residues at the binding site, six of them with the protein portion of topoisomerase ii, and two with dna segment . This suggests that the drug may intercalate with the DNA .
Biochemical Analysis
Biochemical Properties
For instance, certain 1,8-naphthyridine derivatives are considered good DNA intercalators . They bind with double-stranded DNA by intercalating between adjacent base pairs, thus changing the DNA conformation and inhibiting DNA duplication or transcription .
Cellular Effects
Some 1,8-naphthyridine derivatives have been shown to have cytotoxic activity against certain cancer cell lines . They can inhibit the growth of these cells, possibly through their interaction with DNA .
Molecular Mechanism
As mentioned earlier, certain 1,8-naphthyridine derivatives can intercalate into DNA, changing its conformation and inhibiting processes like DNA duplication or transcription . This could potentially be a mechanism through which 2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid exerts its effects.
Metabolic Pathways
The synthesis of 1,8-naphthyridines often involves multicomponent reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of eco-friendly and atom-economical approaches is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections and cancer.
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: Contains a 1,8-naphthyridine core and is used as an antibiotic.
Nalidixic acid: Another naphthyridine derivative used as an antibacterial agent.
1,5-Naphthyridine derivatives: Used in various chemical and biological applications
Uniqueness
2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methyl-1,8-naphthyridin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-9(6-10(14)15)5-8-3-2-4-12-11(8)13-7/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFKTKQDPXQZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC=NC2=N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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